cis(Z)-p-Methoxymethylcinnamate
Overview
Description
cis(Z)-p-Methoxymethylcinnamate is an organic compound belonging to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: cis(Z)-p-Methoxymethylcinnamate can be synthesized through the esterification of (2Z)-3-(4-methoxyphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent and conditions used.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-methoxyphenylpropanol or 4-methoxyphenylpropane.
Substitution: 4-bromo-3-(4-methoxyphenyl)-2-propenoate or 4-nitro-3-(4-methoxyphenyl)-2-propenoate.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
cis(Z)-p-Methoxymethylcinnamate can be compared with other similar compounds, such as:
Methyl (2Z)-3-(4-hydroxyphenyl)-2-propenoate: Differing by the presence of a hydroxy group instead of a methoxy group, which can influence its reactivity and biological activity.
Methyl (2Z)-3-(4-nitrophenyl)-2-propenoate:
Methyl (2Z)-3-(4-chlorophenyl)-2-propenoate: Containing a chloro group, which can affect its stability and reactivity in various chemical reactions.
The uniqueness of methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Cis(Z)-p-Methoxymethylcinnamate is a derivative of cinnamic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications. The discussion is supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHO
- Molecular Weight : 192.21 g/mol
The compound features a methoxy group (-OCH) and a methyl group attached to the cinnamic acid backbone, which influences its biological activity.
Antioxidant Activity
Cinnamate derivatives, including this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study showed that methoxylated cinnamic acids exhibit higher antioxidant activity compared to their non-methoxylated counterparts, attributed to the electron-donating ability of the methoxy group .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's IC50 values were reported to be significantly lower than those of other cinnamate derivatives, suggesting enhanced potency .
Anticancer Potential
This compound has been investigated for its anticancer effects. In a study focusing on non-small-cell lung cancer (NSCLC) cells (A549), the compound exhibited antiproliferative effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. The mechanism involved downregulation of cyclin B and activation of pro-apoptotic pathways .
The biological activities of this compound are mediated through several mechanisms:
- Antioxidant Mechanism : The presence of the methoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.
- Inflammatory Pathway Modulation : By inhibiting key signaling pathways (e.g., NF-κB), this compound reduces the expression of inflammatory mediators.
- Cell Cycle Regulation : The compound disrupts normal cell cycle progression in cancer cells, leading to increased apoptosis.
Data Table: Biological Activities Summary
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Cytokine inhibition | |
Anticancer | Cell cycle arrest |
Case Studies
- Antioxidant Efficacy Study :
- Anti-inflammatory Study :
- Cancer Research :
Properties
IUPAC Name |
methyl (Z)-3-(4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIKIAGFYZTCI-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19310-29-3 | |
Record name | cis(Z)-p-Methoxymethylcinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019310293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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